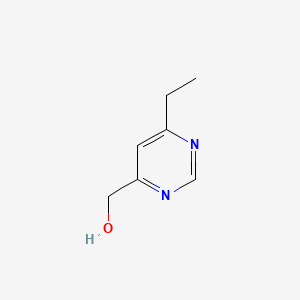
(6-Ethylpyrimidin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Ethylpyrimidin-4-yl)methanol is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by a pyrimidine ring substituted with an ethyl group at the 6-position and a hydroxymethyl group at the 4-position. Pyrimidines are significant in various biological processes and are found in nucleotides, which are the building blocks of DNA and RNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethylpyrimidin-4-yl)methanol typically involves the reaction of 6-ethylpyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product. The general reaction scheme is as follows:
Starting Materials: 6-Ethylpyrimidine and formaldehyde.
Reaction Conditions: Basic conditions, typically using a base such as sodium hydroxide or potassium hydroxide.
Procedure: The 6-ethylpyrimidine is reacted with formaldehyde in the presence of the base, followed by reduction to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.
化学反応の分析
Types of Reactions
(6-Ethylpyrimidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethyl group or the hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 6-ethylpyrimidine-4-carboxylic acid.
Reduction: Formation of 6-ethylpyrimidine-4-methanol.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
科学的研究の応用
(6-Ethylpyrimidin-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of nucleic acid analogs and their interactions with enzymes and other biomolecules.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (6-Ethylpyrimidin-4-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(2-Aminopyrimidin-4-yl)methanol: Similar structure but with an amino group at the 2-position instead of an ethyl group at the 6-position.
(4-Hydroxymethylpyrimidine): Lacks the ethyl group at the 6-position.
(6-Methylpyrimidin-4-yl)methanol: Has a methyl group instead of an ethyl group at the 6-position.
Uniqueness
(6-Ethylpyrimidin-4-yl)methanol is unique due to the presence of both the ethyl group at the 6-position and the hydroxymethyl group at the 4-position. This combination of functional groups can influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
(6-ethylpyrimidin-4-yl)methanol |
InChI |
InChI=1S/C7H10N2O/c1-2-6-3-7(4-10)9-5-8-6/h3,5,10H,2,4H2,1H3 |
InChIキー |
AWHNMZKDPQXUQW-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=NC=N1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[4-(dipropan-2-ylamino)but-2-yn-1-yl]-9H-fluoren-9-ol](/img/structure/B14893525.png)
![(4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B14893527.png)
![3-[(Di-i-butylamino)methyl]phenylZinc bromide](/img/structure/B14893529.png)

![2-[(N-Ethyl-N-butylamino)methyl]phenylZinc bromide](/img/structure/B14893542.png)
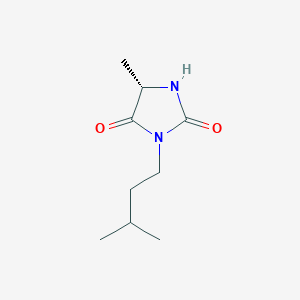
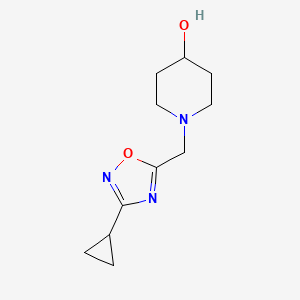
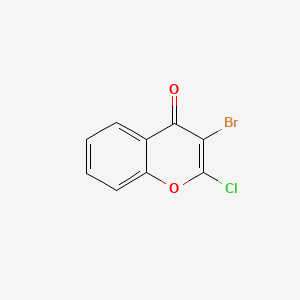
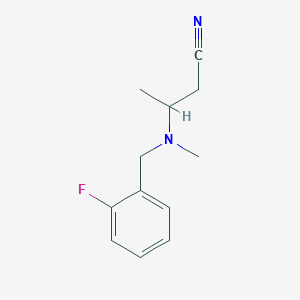
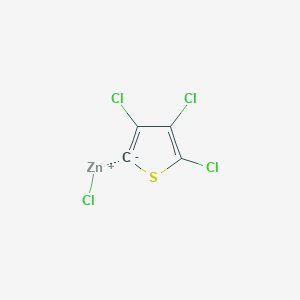
![6-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893602.png)
![Methyl 3-[(dimethyl-1,2-oxazol-4-yl)formamido]propanoate](/img/structure/B14893605.png)
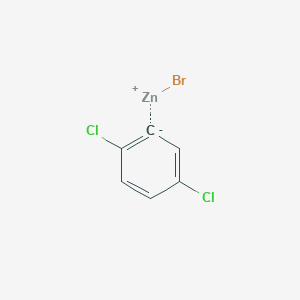
![7-Oxabicyclo[4.2.0]octan-8-one](/img/structure/B14893618.png)
